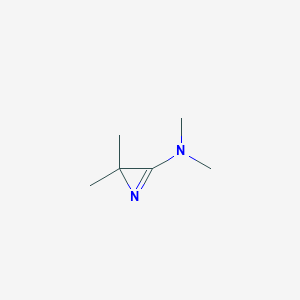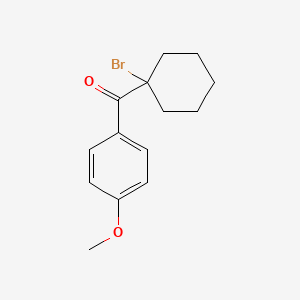
(1-Bromocyclohexyl)-(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone typically involves the bromination of cyclohexyl compounds followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity (1-Bromocyclohexyl)(4-methoxyphenyl)methanone .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromocyclohexyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a starting material for the synthesis of biologically active compounds .
Medicine: In medicine, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (1-Chlorocyclohexyl)(4-methoxyphenyl)methanone
- (1-Iodocyclohexyl)(4-methoxyphenyl)methanone
- (1-Fluorocyclohexyl)(4-methoxyphenyl)methanone
Comparison: Compared to its similar compounds, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various chemical reactions. Its methoxyphenyl group also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
7469-81-0 |
|---|---|
Formule moléculaire |
C14H17BrO2 |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
(1-bromocyclohexyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H17BrO2/c1-17-12-7-5-11(6-8-12)13(16)14(15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
UKJZIKHUZRHBRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2(CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


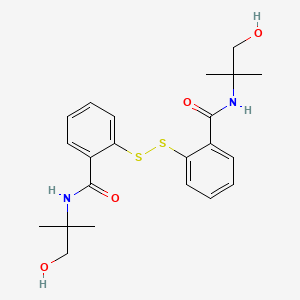
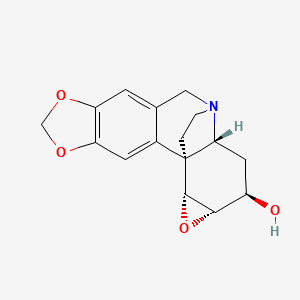
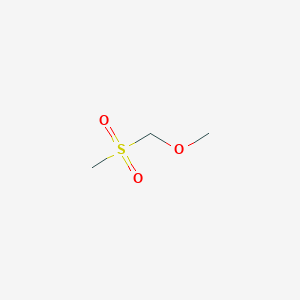
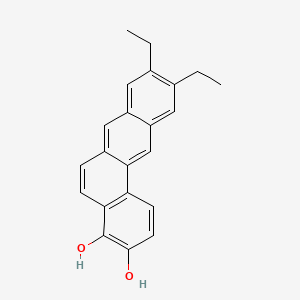
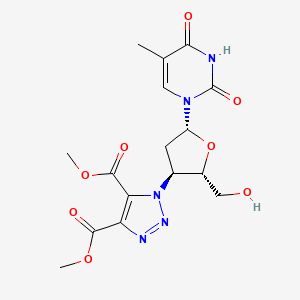
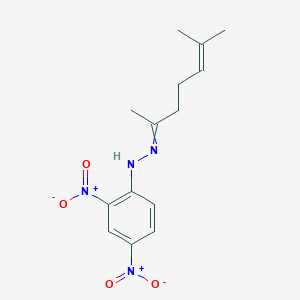

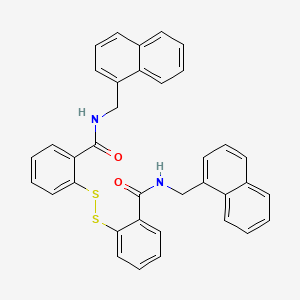
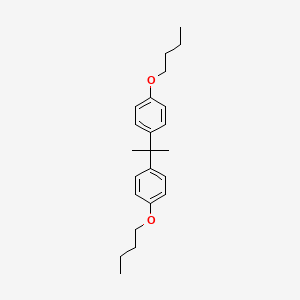

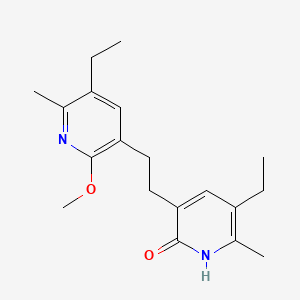
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
